N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine
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Overview
Description
N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a xanthene core, an azetidine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which can be synthesized via the classical Grover, Shah, and Shah reaction using polyphenol and salicylic acids heated with acetic anhydride as the dehydrating agent . The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors under basic conditions. Finally, the pyrimidine moiety can be attached using a nucleophilic substitution reaction with suitable pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis for the xanthene core , as well as continuous flow chemistry techniques for the cyclization and substitution steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The xanthene core can be oxidized to form xanthone derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The pyrimidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Xanthone derivatives.
Reduction: Amines derived from the azetidine ring.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential as an anticancer agent and as a scaffold for drug development.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The xanthene core can act as a chromophore, enabling the compound to function as a fluorescent probe in biological studies.
Comparison with Similar Compounds
Similar Compounds
Xanthone derivatives: Compounds with a xanthene core that exhibit similar optical properties.
Azetidine derivatives: Compounds containing the azetidine ring, often used in medicinal chemistry.
Pyrimidine derivatives: Compounds with a pyrimidine moiety, widely studied for their biological activity.
Uniqueness
N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine is unique due to the combination of its three distinct structural components, which confer a range of chemical reactivity and potential applications. The presence of the xanthene core provides fluorescence properties, the azetidine ring offers structural rigidity, and the pyrimidine moiety contributes to its biological activity.
Properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-20(25-12-14(13-25)24-21-22-10-5-11-23-21)19-15-6-1-3-8-17(15)27-18-9-4-2-7-16(18)19/h1-11,14,19H,12-13H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONZATFSZWFWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)NC5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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